Phthoxazolin

Description

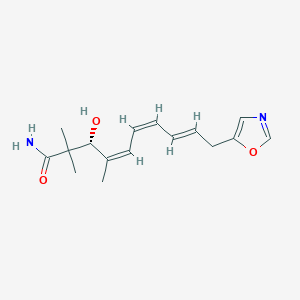

Structure

3D Structure

Properties

CAS No. |

130288-22-1 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(3R,4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8-/t14-/m1/s1 |

InChI Key |

MRTUFVRJHFZVOT-FJOYPXEJSA-N |

SMILES |

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |

Isomeric SMILES |

C/C(=C/C=C\C=C\CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |

Canonical SMILES |

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |

Synonyms |

phthoxazolin phthoxazolin A |

Origin of Product |

United States |

Microbial Production and Biosynthetic Pathways of Phthoxazolin

Isolation and Producing Microorganisms of Phthoxazolin

The discovery and initial isolation of phthoxazolin were crucial steps in understanding its biological significance and origin. Phthoxazolin A was first identified during screenings for cellulose (B213188) biosynthesis inhibitors. kitasato-u.ac.jpnih.gov

Streptomyces Species as Phthoxazolin Producers

Several Streptomyces species have been identified as producers of phthoxazolin and related compounds. Streptomyces sp. strain OM-5714 was the original strain from which phthoxazolin A was isolated. kitasato-u.ac.jpnih.govnpatlas.org Another strain, Streptomyces sp. strain KO-7888, was found to produce phthoxazolins B, C, and D. kitasato-u.ac.jp These findings highlight the genus Streptomyces, renowned for its prolific production of diverse secondary metabolites, as a key source of phthoxazolin.

Identification of Streptomyces avermitilis as a Cryptic Phthoxazolin Producer

More recently, Streptomyces avermitilis, a well-known producer of the anthelmintic agent avermectin (B7782182), was identified as a cryptic producer of phthoxazolin A. researchgate.netplos.orgnih.govresearchgate.netnih.gov The term "cryptic" indicates that phthoxazolin production was not initially apparent in standard culture conditions of S. avermitilis. Research has shown that the activation of cryptic secondary metabolite production in Streptomyces species can be achieved through genetic manipulation, such as the disruption of autoregulator receptor homologues like AvaR3 in S. avermitilis. researchgate.netnih.govosaka-u.ac.jp This suggests that the biosynthesis of phthoxazolin in S. avermitilis is subject to complex regulatory mechanisms.

Genetic Basis of Phthoxazolin Biosynthesis

The biosynthesis of phthoxazolin is governed by a specific set of genes organized into a biosynthetic gene cluster.

Characterization of the ptx Biosynthetic Gene Cluster in Streptomyces avermitilis

The biosynthetic gene cluster responsible for phthoxazolin A production in Streptomyces avermitilis has been identified and characterized as the ptx gene cluster. plos.orgnih.govnih.govresearchgate.net This cluster is located on an extra genomic region in certain S. avermitilis strains, which was not present in publicly available genome databases at the time of its discovery. plos.orgnih.govlidsen.com Sequence analysis of this extra genomic region revealed approximately 8 open reading frames (ORFs) that are putatively involved in the biosynthesis of the oxazole (B20620) ring, the triene polyketide chain, and the carbamoyl (B1232498) moiety of phthoxazolin A. plos.orgresearchgate.netnih.gov

Role of the Trans-AT Type I Polyketide Synthase System in Phthoxazolin Assembly

Phthoxazolin A is synthesized by a trans-AT type I polyketide synthase (PKS) system in conjunction with NRPS machinery. plos.orgnih.govnih.govasm.orgresearchgate.net Unlike cis-AT type I PKS systems where the acyltransferase (AT) domain is integrated into each module, trans-AT PKS systems utilize discrete, stand-alone AT enzymes that provide the extender units to multiple modules. nih.govasm.orgwikipedia.org Disruption of the ptxA gene, which encodes a discrete acyltransferase, resulted in the complete loss of phthoxazolin A production in S. avermitilis, confirming the essential role of this trans-AT PKS system in its biosynthesis. plos.orgnih.govresearchgate.net The proposed assembly line for phthoxazolin A biosynthesis involves this trans-AT PKS/NRPS hybrid system. plos.org

Regulatory Mechanisms Governing Phthoxazolin Production

The production of secondary metabolites in Streptomyces species, including phthoxazolin, is a tightly regulated process influenced by a variety of factors, including endogenous regulatory elements, strategies for activating cryptic BGCs, and environmental and fermentation conditions.

Endogenous Regulatory Elements in Streptomyces Phthoxazolin Production

In Streptomyces, the biosynthesis of secondary metabolites is controlled by both cluster-situated regulators (CSRs) located within the BGCs and higher-level pleiotropic regulators that respond to environmental and physiological signals. frontiersin.org While specific endogenous regulatory elements directly controlling the ptx cluster within Streptomyces avermitilis are still being elucidated, research on Streptomyces in general provides insight into potential mechanisms.

One type of endogenous regulator implicated in secondary metabolism regulation in Streptomyces is the autoregulator receptor homologue. Disruption of the autoregulator-receptor homologue AvaR3 in Streptomyces avermitilis has been shown to activate the production of cryptic phthoxazolin A. researchgate.netnih.gov This suggests that AvaR3 acts as a negative regulator of phthoxazolin A production, potentially by responding to signaling molecules like avenolide, which negatively controls phthoxazolin A production through AvaR3. researchgate.netnih.gov

Transcriptional regulators, such as those belonging to the MarR family, are also known to play roles in antibiotic biosynthesis in Streptomyces. frontiersin.orgnih.gov While a MarR-family regulator (SAV4189) has been identified as an activator of avermectin biosynthesis in S. avermitilis, its direct involvement in phthoxazolin regulation requires further investigation. frontiersin.org However, the widespread nature of MarR-family regulators in Streptomyces suggests their potential influence on various secondary metabolic pathways. frontiersin.orgnih.gov

Activation Strategies for Cryptic Phthoxazolin Biosynthesis

Many Streptomyces genomes harbor silent or cryptic biosynthetic gene clusters that represent a significant potential source of novel bioactive compounds. researchgate.net Phthoxazolin A itself was identified as a cryptic metabolite of Streptomyces avermitilis. plos.orgresearchgate.net Activating these silent genes is crucial for accessing the metabolites they encode.

Several strategies exist for the activation of silent genes in actinomycetes. These include in situ activation techniques such as promoter engineering, manipulation of transcription factors, and ribosome engineering. researchgate.net Expression in heterologous hosts, involving cloning and reconstruction of biosynthetic pathways, is another approach. researchgate.net

Systematic variation of culture parameters can also lead to the activation of cryptic pathways. researchgate.net Co-culture with other microorganisms and the use of chemical elicitors that induce antibiotic synthesis are additional strategies employed to stimulate the production of otherwise silent metabolites. researchgate.net

Genetic manipulation of genes involved in morphological development in streptomycetes has also been shown to activate cryptic biosynthetic pathways. researchgate.net For instance, deletion of a Streptomyces-hormone receptor homologue not only regulated the production of major compounds but also activated the production of cryptic compounds like phthoxazolin A in Streptomyces avermitilis. researchgate.net

Environmental and Fermentation Factors Influencing Phthoxazolin Yields

The production of secondary metabolites by Streptomyces is often growth-stage dependent and can coincide with morphological development, particularly on solid media. researchgate.net Industrial fermentations are typically conducted in liquid cultures, where Streptomyces strains may not sporulate, and the relationship between differentiation and secondary metabolite production can differ from solid cultures. researchgate.net

Various environmental and fermentation factors can significantly influence the yield of secondary metabolites, including phthoxazolin. While specific studies detailing the impact of every single factor on phthoxazolin yield were not extensively found, general principles from Streptomyces fermentation apply.

Key operational variables known to influence fermentation processes and microbial production include temperature, pH, aeration, substrate concentration, and nutrient availability. mdpi.comnih.govfao.org Adequate control of these variables is crucial for optimizing the yield and composition of fermentation products. mdpi.com

Temperature is a critical factor for microbial growth and metabolism, with different microbes having optimal temperature ranges. nih.gov pH also significantly affects fermentative bacteria by influencing enzyme activity and metabolic pathways. mdpi.com Substrate characteristics and type also play a role, impacting hydrolysis rates of organic matter. mdpi.com

Environmental factors such as temperature, air pressure, and light can affect microbial growth and the secretion of compounds, thereby influencing the diversity and activity of the microbial community involved in fermentation. mdpi.com Humidity can also vary seasonally and influence the fermentation environment. frontiersin.org

Chemoenzymatic and Total Synthetic Strategies for Phthoxazolin and Its Analogs

Pioneering Approaches to Phthoxazolin Total Synthesis

The first total synthesis of phthoxazolin A in racemic form was reported in 1999 beilstein-journals.orgnih.govnih.gov. This pioneering work laid the foundation for subsequent synthetic endeavors, highlighting key challenges and demonstrating viable strategies for constructing the core structure.

The initial racemic synthesis of phthoxazolin A involved a convergent strategy utilizing palladium-catalyzed cross-coupling reactions to assemble the Z,Z,E-trienyl unit beilstein-journals.orgacs.orgacs.orgcapes.gov.br. A key intermediate in this synthesis was a dienyl iodide fragment beilstein-journals.org. The synthesis also involved the preparation of an oxazole (B20620) vinylstannane fragment beilstein-journals.org. The final step in this racemic route was a Stille coupling reaction between the dienyl iodide and the oxazole vinylstannane beilstein-journals.orgnih.gov.

The synthesis commenced with the preparation of the dienyl iodide fragment from propargyl alcohol beilstein-journals.org. A copper(I)-catalyzed methyl Grignard addition followed by in situ iodinolysis was used to prepare a key alcohol intermediate beilstein-journals.org. Swern oxidation of this alcohol and subsequent aldol (B89426) condensation provided a racemic phenol (B47542) ester beilstein-journals.org. Treatment with aqueous ammonia (B1221849) converted the ester to the corresponding amide beilstein-journals.org. This amide underwent a Heck coupling reaction with a vinylboronate pinacol (B44631) ester, providing stereoselective access to a dienylboronate beilstein-journals.org. This dienylboronate was then transformed into the dienyl iodide fragment through iodine monochloride addition and methoxide-mediated elimination beilstein-journals.org.

The oxazole vinylstannane fragment was synthesized from butenyne acs.org. Addition of tri-n-butyltin hydride to butenyne, followed by Swern oxidation and direct oxazole formation with tosylmethyl isocyanide, furnished the unstable vinylstannane fragment, which was used immediately acs.org.

The total synthesis was completed by a Stille cross-coupling reaction between the dienyl iodide and the oxazole vinylstannane, yielding racemic phthoxazolin A beilstein-journals.orgnih.govacs.orgacs.org. The yield for this final coupling step was reported as 22% beilstein-journals.orgacs.org.

Key intermediates and reagents in the racemic synthesis include:

| Compound Name | Role in Synthesis | PubChem CID |

| Propargyl alcohol | Starting material | 7355 |

| Methyl Grignard reagent | Reagent | - |

| Iodine monochloride | Reagent | 24819 |

| Sodium methoxide | Reagent | 6355-77-7 |

| Tri-n-butyltin hydride | Reagent | 16613 |

| Tosylmethyl isocyanide | Reagent | 5358531 |

| Vinylboronate pinacol ester | Coupling partner | 177054 |

| Dienyl iodide fragment | Intermediate | - |

| Oxazole vinylstannane fragment | Intermediate | - |

| Palladium catalyst | Catalyst (Heck, Stille) | - |

Achieving the correct relative and absolute stereochemistry of phthoxazolin, particularly at the β-hydroxycarbonyl center, is crucial for its biological activity beilstein-journals.orgnih.gov. Subsequent synthetic efforts have focused on developing stereoselective and asymmetric routes. While the initial racemic synthesis provided a valuable entry into the phthoxazolin scaffold, the need for stereocontrol prompted the exploration of more sophisticated methodologies beilstein-journals.org.

Several research groups have reported stereoselective and asymmetric total syntheses of phthoxazolins beilstein-journals.orgnih.govmolaid.com. These approaches often involve the use of chiral auxiliaries, catalytic asymmetric reactions, or the incorporation of pre-existing chiral building blocks beilstein-journals.orgsci-hub.se. For instance, attempts were made to generate the aldol fragment in an enantioselective fashion using both chiral auxiliary and catalytic asymmetric methods, although initial attempts in the racemic synthesis were unsuccessful beilstein-journals.orgacs.org.

Notable strategies in stereoselective synthesis include directed asymmetric aldol reactions nih.gov and vinylogous Mukaiyama aldol reactions nih.gov. The use of specific catalysts and conditions has been explored to control the stereochemistry of newly formed chiral centers nih.govsci-hub.se. For example, Mukaiyama–Kiyooka aldol reaction conditions have been employed to achieve asymmetric induction nih.gov.

The synthesis of inthomycins (phthoxazolins) B and C, which are diastereomers of phthoxazolin A, has also contributed to the development of stereoselective methods for this compound family beilstein-journals.orgnih.gov. These syntheses often involve similar key steps, such as palladium-catalyzed couplings, but with variations in the stereochemistry of the coupling partners or the introduction of chiral centers beilstein-journals.orgnih.govnih.gov.

Advanced Methodologies for Phthoxazolin Scaffold Construction

The construction of the phthoxazolin scaffold, particularly the conjugated polyene and the oxazole-containing fragment, has benefited from the application of advanced synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have played a pivotal role in the synthesis of phthoxazolin, particularly in the assembly of the polyene chain beilstein-journals.orgacs.orgacs.orgcapes.gov.brdokumen.pub. These reactions allow for the formation of carbon-carbon bonds with high stereoselectivity under relatively mild conditions, minimizing the risk of isomerization of the sensitive alkene geometries acs.orgacs.org.

The racemic synthesis by Whiting and co-workers heavily relied on a convergent series of palladium-catalyzed cross-coupling reactions to stereoselectively construct the Z,Z,E-trienyl unit acs.orgacs.orgcapes.gov.br. Key transformations included a Heck coupling between a vinyl iodide and a vinylboronate pinacol ester, followed by a sequence involving deboronation-iodination with inversion of alkene stereochemistry, and a final Stille coupling between the resulting vinyl iodide and an oxazole vinylstannane beilstein-journals.orgacs.orgacs.orgcapes.gov.brresearchgate.net. The Stille coupling, in particular, is known to often proceed with retention of alkene stereochemistry, making it suitable for constructing polyenes psu.edu.

Other palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have also been explored in the synthesis of inthomycins/phthoxazolins and related polyene systems beilstein-journals.orgnih.govnih.gov. These methods offer alternative strategies for coupling different fragments and building the conjugated system beilstein-journals.orgnih.gov.

The polyene moiety in phthoxazolin A features a specific Z,Z,E configuration of the double bonds, which is essential for its biological activity beilstein-journals.orgacs.org. Achieving and maintaining this precise stereochemistry throughout the synthesis is a significant challenge acs.orgpsu.edu. Various strategies have been developed for the stereocontrolled construction of polyenes, and these have been applied or adapted for phthoxazolin synthesis acs.orgpsu.edudur.ac.uk.

The use of palladium-catalyzed cross-coupling reactions, as discussed above, is a key strategy for stereocontrol beilstein-journals.orgacs.orgacs.orgcapes.gov.br. By carefully selecting the coupling partners (e.g., vinyl iodides, vinylstannanes, vinylboronates) and reaction conditions, specific alkene geometries can be formed and preserved beilstein-journals.orgacs.orgacs.orgpsu.edu.

Another approach involves the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, in the synthesis of polyene precursors beilstein-journals.orgnih.govpsu.edu. While the Heck reaction can lead to mixtures of stereoisomers, the Stille reaction is generally more reliable for maintaining alkene geometry psu.edu.

Techniques for the stereocontrolled synthesis of polyenes by sequential coupling of dichloroethylenes with acetylenes and selective reduction have also been reported in the context of polyene synthesis dur.ac.uk. Such methods, while not explicitly detailed for phthoxazolin in all search results, represent general strategies applicable to the construction of complex polyene systems.

The challenges in polyene synthesis include the inherent instability of cis-alkenyl units and their propensity for isomerization psu.edu. Therefore, synthetic routes must be designed to be mild and minimize exposure to conditions that could cause isomerization acs.orgacs.orgpsu.edu.

Synthetic Routes to Phthoxazolin Derivatives and Structurally Related Compounds

The biological activities of phthoxazolin have motivated the synthesis of various derivatives and structurally related compounds to explore structure-activity relationships and potentially develop new therapeutic or agrochemical agents beilstein-journals.orgresearchgate.netglobalauthorid.com. These synthetic efforts often build upon the methodologies developed for the total synthesis of phthoxazolin.

Structurally related compounds include other members of the inthomycin family (inthomycins B and C) beilstein-journals.orgnih.gov, as well as more complex natural products that contain the phthoxazolin motif as a substructure, such as the oxazolomycins beilstein-journals.orgnih.govresearchgate.netresearchgate.net.

Synthetic routes to phthoxazolin derivatives may involve modifications of the phthoxazolin structure at different positions, such as the amide group, the hydroxyl group, or the polyene chain researchgate.net. These syntheses often utilize similar coupling strategies and functional group transformations as those employed in the total synthesis beilstein-journals.orgnih.gov.

For instance, synthesis of phenyl analogues of inthomycins has been reported using the Stille coupling reaction as a key step beilstein-journals.org. The synthesis of inthomycins B and C involves variations in the stereochemistry of the triene unit and the chiral center, requiring specific stereoselective transformations beilstein-journals.orgnih.govnih.gov.

Research into the biosynthesis of phthoxazolin in Streptomyces species has also provided insights into potential chemoenzymatic approaches or inspiration for synthetic strategies researchgate.netugr.esresearchgate.netuni-bielefeld.de. Understanding the enzymatic machinery involved in the natural production of phthoxazolin could potentially lead to novel synthetic or biosynthetic routes for the compound and its analogs.

Synthesis of Phthoxazolins B, C, and D

Phthoxazolins B, C, and D are members of the inthomycin family, structurally related to Phthoxazolin A (Inthomycin A). cjnmcpu.com The synthesis of these specific analogs often involves navigating the stereochemical complexities of the polyunsaturated chain and incorporating the characteristic oxazole and carboxamide functionalities. While the provided search results specifically mention the isolation of Inthomycin B and two new analogues (2 and 3) from Streptomyces pactum L8 and the identification of the gene cluster for inthomycin biosynthesis, detailed chemical or chemoenzymatic synthetic routes specifically labeled for Phthoxazolins B, C, and D as distinct from Inthomycins B and C are not explicitly detailed in the top results. cjnmcpu.comcjnmcpu.com However, Inthomycin B and C are referred to alongside Phthoxazolin A as members of the same family, suggesting that synthetic strategies for Inthomycins B and C are directly relevant to the synthesis of Phthoxazolins B and C. nih.govbeilstein-journals.org

Research has focused on the total synthesis of Inthomycins A-C. nih.govbeilstein-journals.org Early racemic syntheses of Inthomycin A (Phthoxazolin A) involved key steps such as the synthesis of a dienyl iodide intermediate, an oxazole vinylstannane intermediate, and a final Stille coupling reaction between these fragments. nih.govbeilstein-journals.org The total synthesis of Inthomycin C has been achieved using a Stille coupling followed by a directed asymmetric aldol reaction. nih.gov

Convergent Synthetic Strategies for Inthomycin Analogs of Phthoxazolin

Convergent synthesis is a strategy where several fragments of a molecule are synthesized separately and then coupled in a final series of steps, which can be more efficient for complex targets. cri.or.th For inthomycin analogs of phthoxazolin, convergent strategies have been employed, often focusing on the modular assembly of the key structural units: the oxazole-containing polyene chain and the chiral β-hydroxycarbonyl amide fragment. nih.govbeilstein-journals.org

A modular synthetic route enabling the enantioselective synthesis of all three inthomycins (A-C) has been reported, utilizing Suzuki and Sonogashira cross-couplings and an enantioselective Kiyooka aldol reaction as key steps. researchgate.net This highlights a convergent approach where different parts of the molecule are prepared and then brought together.

The biosynthesis of inthomycins, which can inform chemoenzymatic strategies, involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. cjnmcpu.comcjnmcpu.comresearchgate.netplos.org Studies on the biosynthetic gene cluster have provided insights into the enzymatic machinery responsible for assembling the inthomycin structure, including the formation of the oxazole ring and the terminal carboxamide group. cjnmcpu.comcjnmcpu.complos.org For instance, the formation of the carboxamide moiety has been proposed to occur via an oxidative release mechanism assisted by a P450 domain in the NRPS module. cjnmcpu.comcjnmcpu.com While the search results discuss the identification and characterization of the biosynthetic gene cluster and proposed biosynthetic pathways, detailed chemoenzymatic synthetic strategies that fully replicate or utilize these enzymatic cascades for the production of inthomycin analogs are not extensively described in the provided snippets. However, the understanding of the biosynthetic machinery provides a foundation for developing such chemoenzymatic routes in the future. researchgate.netplos.org

Molecular Mechanisms of Phthoxazolin S Biological Action

Elucidation of Phthoxazolin as a Cellulose (B213188) Biosynthesis Inhibitor

Phthoxazolin A was first discovered during screenings for cellulose biosynthesis inhibitors from microbial sources. kitasato-u.ac.jpnih.govjmb.or.krannualreviews.org Cellulose, a primary component of plant cell walls and found in some fungi and bacteria, is synthesized by cellulose synthase enzymes. diva-portal.orgdovepress.com Inhibitors of this process have potential applications as herbicides and fungicides targeting organisms with cellulose-containing cell walls. jmb.or.krannualreviews.orgdovepress.com

In Vitro and Cellular Studies on Cellulose Synthase Inhibition by Phthoxazolin

Studies have shown that phthoxazolin A is a potent inhibitor of cellulose synthesis in both cell-free and resting cell systems. kitasato-u.ac.jpnih.gov For instance, experiments using Acetobacter xylinum, a bacterium known for producing large amounts of extracellular cellulose, have been instrumental in demonstrating this inhibitory activity. kitasato-u.ac.jpannualreviews.org Data from such studies indicate a dose-dependent inhibition of cellulose biosynthesis in these systems when exposed to phthoxazolin A. kitasato-u.ac.jpdovepress.com

Comparative Analysis of Phthoxazolin's Cellulose Inhibition with Other Herbicides

Phthoxazolin A is among the few reported cellulose biosynthesis inhibitors of microbial origin, alongside compounds like phthoramyzin. jmb.or.krannualreviews.org Other herbicides, such as dichlobenil (B1670455) (DCB) and isoxaben, are also known to inhibit cellulose synthesis, leading to similar injury symptoms in plants like cell swelling and reduced seedling growth. diva-portal.orgcapes.gov.brresearchgate.net While phthoxazolin inhibits cellulose synthesis, other compounds like thiatriazines, another class of herbicides, are known to induce the formation of a non-crystalline β-1,4-glucan, representing a different mode of action on cell wall components compared to direct cellulose biosynthesis inhibition. researchgate.net The precise biochemical site of action for some cellulose biosynthesis inhibitors, including thiatriazines, is still under investigation, though they are recognized as disrupting the enzymatic pathways involved in cellulose formation. dovepress.comresearchgate.net

Phthoxazolin's Modulatory Role in Cellular Interactions

Beyond its effects on cellulose biosynthesis, phthoxazolin A has been found to modulate cellular interactions, particularly in the context of tumor and stromal cells. nih.goviiarjournals.orgnih.gov This suggests potential applications in areas beyond its initial herbicidal classification.

Investigation of Phthoxazolin's Impact on Tumor-Stromal Cell Dynamics

Research has shown that phthoxazolin A can inhibit the growth of human prostate cancer cells, specifically DU-145 cells, by modulating their interactions with prostate stromal cells (PrSC). nih.goviiarjournals.orgnih.gov In vitro coculture systems, where prostate cancer cell growth is promoted by stromal cells, have been used to demonstrate this effect. nih.goviiarjournals.org Phthoxazolin A significantly inhibited the growth of DU-145 cells in coculture with PrSC, while showing less pronounced effects on cancer cells or stromal cells when cultured alone. nih.govnih.gov This indicates that the presence of stromal cells is crucial for phthoxazolin A's inhibitory effect on cancer cell growth in this context. nih.goviiarjournals.org Phthoxazolin A and its analog inthomycin B were also found to inhibit the expression of smooth muscle alpha-actin, a marker for myofibroblasts, within the stromal cell population without affecting other markers like vimentin (B1176767) and beta-actin expression. nih.gov

Phthoxazolin's Influence on Growth Factor Signaling Pathways in Coculture Systems

Further investigations into the mechanism of phthoxazolin A's action in tumor-stromal cell cocultures have focused on its effects on growth factor signaling. Conditioned medium from PrSC treated with phthoxazolin A failed to stimulate the growth of DU-145 cells, suggesting that phthoxazolin A inhibits the secretion of tumor growth factors from stromal cells. nih.govnih.gov Specifically, phthoxazolin A inhibited the phosphorylation of IGF-IR and Akt in DU-145 cells, which are downstream components of the IGF-I signaling pathway known to promote cancer cell growth. nih.govnih.gov The inhibitory effect of phthoxazolin A on DU-145 cell growth in coculture with PrSC could be partially reversed by the external addition of IGF-I, further supporting the role of IGF-I downregulation in phthoxazolin A's mechanism of action in this system. nih.govnih.gov

Indirect Inhibition of Growth Factor Secretion by Phthoxazolin

Proteomic analysis and reverse transcription-polymerase chain reaction have revealed that phthoxazolin A inhibits the expression of several insulin-like growth factor binding proteins and insulin-like growth factor (IGF)-I by PrSC. nih.gov Transforming growth factor-beta1 (TGF-β1) is known to increase myofibroblast numbers and IGF-I levels in PrSC. nih.gov Phthoxazolin A was found to inhibit TGF-β1 activity without altering the phosphorylation of the downstream molecule smad2. nih.gov This suggests that phthoxazolin A indirectly suppresses prostate cancer cell growth in coculture by downregulating the production and secretion of IGF-I from prostate stromal cells. nih.govnih.gov

Research Directions and Translational Potential of Phthoxazolin

Phthoxazolin as a Lead Compound for Novel Agrochemicals

The inherent biological activities of phthoxazolin, particularly its herbicidal and anti-oomycete properties, position it as a promising lead compound for the development of novel agrochemicals. plos.orgnih.gov The need for new and effective agents in agriculture is driven by the emergence of resistance to existing pesticides and concerns regarding their environmental impact.

Development of Phthoxazolin-Based Herbicidal Agents

Phthoxazolin A exhibits potent herbicidal activity. nih.govkitasato-u.ac.jp This activity is linked to its ability to inhibit cellulose (B213188) synthesis. nih.govkitasato-u.ac.jp Cellulose is a crucial component of plant cell walls, and disrupting its biosynthesis can severely impair plant growth and development. annualreviews.org The discovery of phthoxazolin A through a screening method utilizing a cellulose-containing fungus highlights its specific mode of action. nih.gov Further research into the mechanism of cellulose synthase inhibition by phthoxazolin could inform the design of new herbicidal agents with targeted activity and potentially reduced environmental persistence.

Exploration of Phthoxazolin for Phytopathogen Control

Beyond its herbicidal properties, phthoxazolin A also demonstrates growth-inhibitory activity against plant pathogenic oomycetes. plos.orgnih.govresearchgate.net Oomycetes are a group of destructive eukaryotic microorganisms that cause a wide range of plant diseases, including blights and root rots. The broad spectrum of anti-oomycete activity makes phthoxazolin a candidate for developing new fungicides or oomicides to protect crops. plos.orgnih.gov Studies have shown its moderate antifungal activity specifically against Phytophthora spp., which are well-known oomycete pathogens. nih.govkitasato-u.ac.jp The identification of the biosynthetic gene cluster for phthoxazolin A in Streptomyces avermitilis provides a genetic basis for understanding its production and potentially engineering improved or novel analogues with enhanced efficacy against phytopathogens. plos.orgnih.gov

Phthoxazolin as a Tool for Fundamental Biological Research

Phthoxazolin's specific mode of action as a cellulose biosynthesis inhibitor makes it a valuable tool for investigating fundamental biological processes in organisms that synthesize cellulose.

Phthoxazolin as a Chemical Probe for Interrogating Cell-Cell Communication

While the primary focus of phthoxazolin research has been on cellulose biosynthesis inhibition, its potential as a chemical probe extends to investigating other biological processes, including cell-cell communication. Although direct evidence specifically linking phthoxazolin to interrogating cell-cell communication pathways is less prominent in the provided search results compared to its role in cellulose synthesis, related oxazole-containing compounds like oxazolomycin have been explored for their effects on cellular processes and interactions. plos.orgtandfonline.com Oxazolomycin esters, for instance, have shown inhibitory activity against crown gall formation, a process involving plant-bacteria interaction and communication, without exhibiting direct antibacterial or phytotoxic effects. tandfonline.com This suggests that compounds with the oxazole (B20620) moiety, like phthoxazolin, could potentially interfere with signaling pathways or recognition mechanisms involved in cell-cell communication. Further research would be needed to specifically explore phthoxazolin's effects on such processes.

Future Prospects in Phthoxazolin Research and Discovery

Strategies for Enhancing Phthoxazolin Analog Discovery and Production

Strategies for enhancing the discovery and production of phthoxazolin and its analogs involve both synthetic chemistry and the manipulation of the producing microorganisms. The unique structure of phthoxazolin A, with its Z,Z,E-trienyl unit and oxazole ring, presents synthetic challenges that have driven the development of stereoselective total synthesis approaches acs.orgcapes.gov.br. The first total synthesis of racemic phthoxazolin A was reported using palladium-catalyzed cross-coupling reactions to construct the trienyl unit acs.orgcapes.gov.br. Key steps included the use of vinylboronate pinacol (B44631) ester as a vinyl dianion equivalent, followed by Heck coupling, deboronation-iodination with inversion of alkene stereochemistry, and Stille coupling of the resulting vinyl iodide acs.orgcapes.gov.br.

From a biological perspective, phthoxazolin A is produced by Streptomyces species, which are prolific sources of diverse secondary metabolites nih.govmdpi.com. Genome sequencing and analysis of these microorganisms have revealed the presence of numerous cryptic or silent biosynthetic gene clusters (BGCs) that represent a potential source of novel compounds, including phthoxazolin analogs nih.govresearchgate.netresearchgate.netnih.gov. Phthoxazolin A biosynthesis involves a trans-AT type I polyketide synthase (PKS) system, and its BGC (ptx) has been identified and characterized in Streptomyces avermitilis nih.govresearchgate.net. The ptx BGC is located in an extra genomic region not found in public databases and contains 8 open reading frames involved in the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl (B1232498) moieties nih.govresearchgate.net.

Activating these cryptic BGCs is a key strategy for discovering new analogs. This can be achieved through various molecular biology-based methods, such as upregulating positive regulatory genes, downregulating negative regulatory genes, and deleting non-target gene clusters that compete for precursors researchgate.net. For instance, disruption of the avaR3 gene, encoding an autoregulator receptor homologue in Streptomyces avermitilis, has been shown to activate the production of cryptic phthoxazolin A researchgate.netnih.gov. This suggests that manipulating autoregulator receptor homologues can be a valuable tool for discovering cryptic bioactive compounds nih.gov.

Biosynthetic pathway engineering offers another avenue for generating phthoxazolin analogs. Understanding the functional domains within the ptx assembly line provides perspectives for engineering PKS/non-ribosomal peptide synthetase (NRPS) biosynthetic pathways nih.govplos.org. The ptx assembly line shows architectural identity with portions of the oxazolomycin (ozm) PKS-NRPS clusters, suggesting potential for domain swapping or modification to produce hybrid molecules plos.org.

Furthermore, targeted metabologenomic methods, which use genes encoding key biosynthetic enzymes like oxazole cyclase as genomic signatures, can help screen bacterial strains for the production of oxazole-bearing natural products researchgate.net. This approach enables the logical and efficient discovery of new microbial natural products with target structural motifs researchgate.net.

Enhancing production of phthoxazolin can also involve optimizing fermentation conditions. Phthoxazolin A production in Streptomyces sp. OM-5714 is favored under phosphate (B84403) ion-depressed fermentation conditions kitasato-u.ac.jp.

Unexplored Biological Activities and Mechanistic Insights of Phthoxazolin

Phthoxazolin A is known for its activity as a cellulose biosynthesis inhibitor and its growth-inhibitory effects against plant pathogenic oomycetes, such as Phytophthora species nih.govkitasato-u.ac.jpnih.gov. It exhibits potent herbicidal activity against various weeds nih.govacs.org. While its role as a cellulose synthesis inhibitor is established nih.govkitasato-u.ac.jp, the full spectrum of its biological activities and the detailed mechanisms underlying some of these effects are still being explored.

Recent research has uncovered additional biological activities for phthoxazolin A and its analog inthomycin B. These compounds have been shown to inhibit prostate cancer cell growth by modulating tumor-stromal cell interactions nih.gov. In an in vitro coculture system of prostate cancer cells (DU-145) and prostate stromal cells (PrSC), phthoxazolin A and inthomycin B significantly inhibited the growth of DU-145 cells when cocultured with PrSC, with less effect on monocultures nih.gov. This suggests an indirect mechanism involving the stromal cells nih.gov.

Mechanistically, phthoxazolin A was found to decrease the proportion of myofibroblasts within PrSC by inhibiting the expression of smooth muscle α-actin nih.gov. Furthermore, phthoxazolin A and inthomycin B inhibited the expression and secretion of several insulin-like growth factor binding proteins (IGFBPs) and insulin-like growth factor (IGF)-I by PrSC nih.gov. IGF-I is known to promote tumor cell growth, and conditioned medium from phthoxazolin A-treated PrSC failed to increase the phosphorylation of IGF-IR and Akt in DU-145 cells nih.gov. This indicates that phthoxazolin A acts as a small-molecule modulator of tumor-stromal cell interactions, indirectly suppressing prostate cancer cell growth through the inhibition of IGF-I production by PrSC nih.gov.

While the herbicidal and anti-oomycete activities are linked to cellulose biosynthesis inhibition nih.govkitasato-u.ac.jp, the precise molecular targets and downstream effects in these organisms warrant further investigation. The differential sensitivity of various fungi to phthoxazolin A based on their cellulose content highlights the specificity of its known mechanism jmb.or.kr.

The discovery of the ptx biosynthetic gene cluster provides opportunities to explore the function of individual genes and domains within the pathway, potentially revealing insights into how the molecule is synthesized and how structural variations might impact its biological activities nih.govplos.org. Structure-activity relationship (SAR) studies on phthoxazolin and its analogs could further elucidate the structural features critical for its diverse observed activities, including its effects on cellulose biosynthesis and tumor-stromal interactions nih.govresearchgate.net.

The identification of phthoxazolin A as a cryptic metabolite also suggests that other uncharacterized metabolites with potentially novel biological activities might be produced by Streptomyces avermitilis and other related strains under specific conditions researchgate.netnih.gov. Exploring the activation of other silent BGCs in these microorganisms could lead to the discovery of new compounds with unexplored bioactivities researchgate.netresearchgate.net.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Phthoxazolin A | 6439292 |

| Inthomycin A | 6439292 |

| Inthomycin B | 11948591 |

| Oxazolomycin | 6439293 |

| Avermectin (B7782182) | 6417416 |

| Cellulose | 439381 |

| Smooth muscle α-actin | - |

| Vimentin (B1176767) | - |

| β-actin | - |

| IGFBP-5 | - |

| IGF-I | 6134 |

| IGF-IR | 468182 |

| Akt | - |

| TGF-β1 | 16132241 |

| Smad2 | - |

| Phytophthora parasitica | - |

| Candida albicans | - |

| Acetobacter xylinum | - |

| Streptomyces avermitilis | - |

| Streptomyces sp. OM-5714 | - |

| Streptomyces sp. KO-7888 | - |

| CL22T | - |

| Avenolide | 101779594 |

*Note: PubChem CIDs are not available for all mentioned biological entities (e.g., proteins, organisms).Phthoxazolin is a natural product characterized as a polyketide featuring a 5-substituted oxazole ring and a triene moiety. It was initially discovered as a metabolite produced by the actinomycete strain Streptomyces sp. OM-5714 during a screening program for inhibitors of cellulose biosynthesis nih.govkitasato-u.ac.jp. Subsequent investigations led to the isolation of phthoxazolins B, C, and D from another Streptomyces strain, KO-7888 kitasato-u.ac.jp. Phthoxazolin A has also been identified as a cryptic metabolite of Streptomyces avermitilis, an organism well-known for its production of the important anthelmintic agent avermectin nih.gov. The chemical structure of phthoxazolin A has been confirmed to be identical to that of inthomycin A and CL22T kitasato-u.ac.jp. Phthoxazolin A is a lipophilic compound with a triene structure, possessing a molecular formula of C16H22N2O3 and a molecular weight of 290.37 g/mol kitasato-u.ac.jpnih.gov. Its solubility profile indicates it is soluble in DMSO, methanol, and chloroform, but insoluble in water and hexane (B92381) kitasato-u.ac.jp.

Strategies for Enhancing Phthoxazolin Analog Discovery and Production

Efforts to enhance the discovery and production of phthoxazolin and its related analogs encompass both chemical synthesis methodologies and genetic manipulation of the microbial producers. The complex structure of phthoxazolin A, particularly its Z,Z,E-trienyl unit and the oxazole ring, has motivated the development of stereoselective total synthesis routes acs.orgcapes.gov.br. The first total synthesis of racemic phthoxazolin A was achieved through a series of palladium-catalyzed cross-coupling reactions designed to precisely construct the triene moiety acs.orgcapes.gov.br. Key transformations in this synthesis included the utilization of vinylboronate pinacol ester as a synthetic equivalent of a vinyl dianion, followed by a Heck coupling reaction with a vinyl iodide, a deboronation-iodination sequence that inverted the alkene stereochemistry, and finally, a Stille coupling with the resulting vinyl iodide acs.orgcapes.gov.br.

From a biological standpoint, the Streptomyces genus, known producers of phthoxazolin, are recognized for their extensive capacity to produce a wide array of secondary metabolites nih.govmdpi.com. Genomic analyses of these microorganisms have revealed numerous cryptic or silent biosynthetic gene clusters (BGCs), representing a significant untapped resource for the discovery of novel compounds, including potential phthoxazolin analogs nih.govresearchgate.netresearchgate.netnih.gov. The biosynthesis of phthoxazolin A is mediated by a trans-AT type I polyketide synthase (PKS) system, and its associated BGC (ptx) has been identified and characterized in Streptomyces avermitilis nih.govresearchgate.net. This ptx BGC is situated within an extra genomic region not present in publicly available databases and contains eight open reading frames predicted to be involved in the biosynthesis of the oxazole ring, the triene polyketide chain, and the carbamoyl group nih.govresearchgate.net.

Activating these cryptic BGCs is a crucial strategy for the discovery of new phthoxazolin analogs. This can be accomplished through various molecular biology techniques aimed at genome remodeling, such as upregulating the expression of positive regulatory genes, downregulating negative regulators, or deleting competing non-target gene clusters that consume metabolic precursors researchgate.net. For example, the disruption of the avaR3 gene, which encodes an autoregulator receptor homologue in Streptomyces avermitilis, has been shown to activate the production of cryptic phthoxazolin A researchgate.netnih.gov. This finding suggests that manipulating autoregulator receptor homologues can be a valuable strategy for uncovering cryptic bioactive compounds nih.gov.

Biosynthetic pathway engineering offers another promising approach for generating phthoxazolin analogs. A detailed understanding of the functional domains within the ptx assembly line provides opportunities for engineering PKS/non-ribosomal peptide synthetase (NRPS) biosynthetic pathways nih.govplos.org. Comparative analysis has shown that the ptx assembly line shares architectural similarities with segments of the oxazolomycin (ozm) PKS-NRPS clusters, hinting at the potential for domain swapping or modification to create hybrid molecules with altered structures plos.org.

Furthermore, targeted metabologenomic methods, which employ genes encoding key biosynthetic enzymes like oxazole cyclase as genomic markers, can be utilized to screen bacterial strain collections for the production of oxazole-containing natural products researchgate.net. This approach facilitates the rational and efficient discovery of new microbial natural products based on specific structural motifs researchgate.net.

Enhancing the production yield of phthoxazolin can also involve optimizing fermentation conditions. Studies have shown that the production of phthoxazolin A by Streptomyces sp. OM-5714 is increased under phosphate ion-depressed fermentation conditions kitasato-u.ac.jp.

Unexplored Biological Activities and Mechanistic Insights of Phthoxazolin

Phthoxazolin A is recognized for its activity as an inhibitor of cellulose biosynthesis and its inhibitory effects on the growth of plant pathogenic oomycetes, including species of Phytophthora nih.govkitasato-u.ac.jpnih.gov. It has also demonstrated potent herbicidal activity against various weeds nih.govacs.org. While its mechanism of action as a cellulose synthesis inhibitor is established nih.govkitasato-u.ac.jp, the full range of its biological activities and the detailed molecular mechanisms underlying some of these effects are still areas of ongoing research.

Recent studies have uncovered additional biological activities for phthoxazolin A and its analog, inthomycin B. These compounds have been found to inhibit the growth of prostate cancer cells by modulating interactions between tumor cells and stromal cells nih.gov. In an in vitro coculture system using human prostate cancer DU-145 cells and prostate stromal cells (PrSC), phthoxazolin A and inthomycin B significantly reduced the growth of DU-145 cells when they were cocultured with PrSC, an effect that was less pronounced in monocultures of DU-145 cells nih.gov. This observation suggests an indirect mechanism of action mediated through the stromal compartment nih.gov.

Mechanistically, phthoxazolin A was observed to reduce the proportion of myofibroblasts within the PrSC population by inhibiting the expression of smooth muscle α-actin nih.gov. Additionally, phthoxazolin A and inthomycin B were found to inhibit the expression and secretion of several insulin-like growth factor binding proteins (IGFBPs) and insulin-like growth factor (IGF)-I by PrSC nih.gov. Given that IGF-I is known to promote tumor cell proliferation, the finding that conditioned medium from phthoxazolin A-treated PrSC failed to induce phosphorylation of IGF-IR and Akt in DU-145 cells is significant nih.gov. These results suggest that phthoxazolin A functions as a small-molecule modulator of tumor-stromal cell interactions, indirectly suppressing prostate cancer cell growth by inhibiting the production of IGF-I by PrSC nih.gov.

While the herbicidal and anti-oomycete activities are linked to the inhibition of cellulose biosynthesis nih.govkitasato-u.ac.jp, the specific molecular targets and downstream cellular processes affected in these organisms warrant further investigation. The differential susceptibility of various fungal species to phthoxazolin A, correlating with their cellulose content, underscores the specificity of its known mechanism jmb.or.kr.

The identification of the ptx biosynthetic gene cluster provides valuable tools for exploring the function of individual genes and domains within the pathway. This exploration could yield further insights into the biosynthesis of phthoxazolin and how structural modifications might influence its biological activities nih.govplos.org. Structure-activity relationship (SAR) studies on phthoxazolin and its analogs are essential for delineating the structural features critical for its diverse observed activities, including its effects on cellulose biosynthesis and tumor-stromal interactions nih.govresearchgate.net.

The identification of phthoxazolin A as a cryptic metabolite also implies that Streptomyces avermitilis and related strains may produce other uncharacterized metabolites with potentially novel biological activities under specific environmental or genetic conditions researchgate.netnih.gov. Strategies aimed at activating other silent BGCs in these microorganisms could lead to the discovery of new compounds with previously unexplored bioactivities researchgate.netresearchgate.net.

Q & A

Q. How is Phthoxazolin A biosynthesized in Streptomyces species, and what experimental methods confirm its pathway?

Phthoxazolin A biosynthesis involves a trans-acyltransferase (trans-AT) type I polyketide synthase (PKS) system. Key steps include:

- Genome sequencing to identify the ptx gene cluster, which encodes PKS/NRPS modules and a discrete acyltransferase (PtxA) .

- Gene disruption (e.g., ptxA knockout) to abolish production, followed by HPLC-MS analysis to confirm loss of Phthoxazolin A .

- Complementation assays (e.g., reintroducing ptxA into mutants) to restore biosynthesis, validating gene function .

Q. What genetic and enzymatic evidence supports the role of the ptx cluster in Phthoxazolin A production?

The ptx cluster includes:

- Three PKS genes (ptxC, ptxF, ptxH), a hybrid NRPS/PKS gene (ptxB), and discrete AT enzyme gene (ptxA) .

- Domain analysis : PKS modules lack embedded AT domains, relying on PtxA for malonyl-CoA transfer. KR and DH domains are active, enabling ketoreduction and dehydration during polyketide assembly .

- Phylogenetic analysis of AT domains (e.g., PtxA-AT2 clusters with functional trans-AT enzymes like OzmM-AT2) .

Q. How can researchers validate the identity of Phthoxazolin A in new bacterial strains?

- Comparative metabolomics : Use HPLC coupled with high-resolution mass spectrometry (HR-MS) to match retention times and molecular ions with known standards .

- Genetic correlation : Screen for the presence of the ptx cluster via PCR or genome mining, followed by gene knockout to link cluster absence with metabolite loss .

Advanced Research Questions

Q. How to reconcile contradictions in domain activity predictions within the ptx PKS modules?

- Site-directed mutagenesis : Replace inactive residues (e.g., Glu63/His91 in PtxA-AT1) to test catalytic activity .

- In vitro assays : Isolate KS, KR, and DH domains to measure substrate specificity and activity (e.g., NADPH consumption for KR domains) .

- Structural modeling : Compare Rossmann fold conservation in KR domains to predict functionality .

Q. What experimental designs are optimal for studying the trans-AT PKS system in Phthoxazolin A biosynthesis?

- Modular swapping : Replace ptx PKS domains with homologs from related pathways (e.g., oxazolomycin) to test substrate flexibility .

- Isotopic labeling : Feed -malonyl-CoA to track carbon incorporation into the polyketide backbone via NMR .

- Heterologous expression : Express ptx genes in a model host (e.g., S. coelicolor) to isolate intermediates and elucidate assembly line logic .

Q. How can researchers address challenges in synthesizing Phthoxazolin A’s oxazole ring and triene structure?

- Chemical synthesis : Employ stereoselective methods for (E,Z)-1,3-diene formation, as demonstrated in Scheme 34 of total synthesis studies .

- Enzymatic studies : Characterize PtxE (NRPS module) to clarify glycine activation and oxazole ring cyclization mechanisms .

- Precursor feeding : Supplement cultures with putative intermediates (e.g., β-hydroxy acids) to bypass blocked steps in mutants .

Q. What methodologies resolve discrepancies in proposed biosynthetic intermediates for Phthoxazolin A?

- LC-MS/MS networking : Compare fragmentation patterns of mutant extracts with wild-type to identify "missing" intermediates .

- Gene cluster refactoring : Delete non-essential regions of the ptx cluster to simplify the pathway and isolate key intermediates .

- Cryo-EM imaging : Visualize PKS/NRPS megasynthase architecture to confirm domain interactions and substrate channeling .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in PKS module activity across studies (e.g., KS0 domains in elongation vs. termination)?

- Functional annotation : Re-analyze KS0 domains using tools like antiSMASH to differentiate between inactive "stalling" domains and cryptic activities .

- Cross-species comparisons : Align ptx modules with homologs in kirromycin or oxazolomycin pathways to infer conserved functions .

Q. Why do some ptx cluster mutants retain partial Phthoxazolin A production, and how to control for this?

- Redundant pathways : Screen for paralogous genes (e.g., avaR3) that might compensate for ptx disruptions .

- Conditional knockdowns : Use inducible promoters (e.g., tetracycline-regulated) to titrate gene expression and avoid partial suppression .

Methodological Best Practices

- For genetic studies : Include ptxA-complemented strains as controls to confirm phenotype reversibility .

- For structural elucidation : Combine NMR with X-ray crystallography of key enzymes (e.g., PtxE) to resolve stereochemistry .

- For pathway engineering : Use CRISPR-Cas9 for precise gene edits in Streptomyces to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.